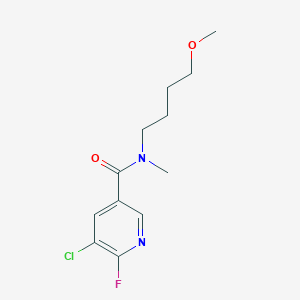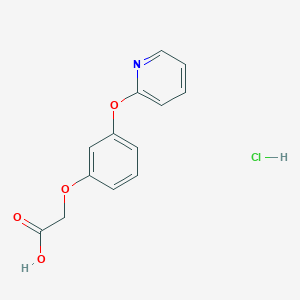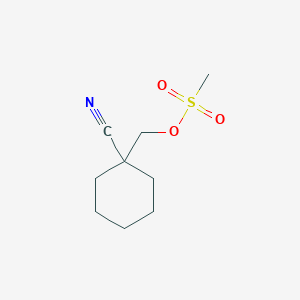
(1-Cyanocyclohexyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyanocyclohexyl)methyl methanesulfonate is a chemical compound with the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . It is known for its applications in various chemical reactions and research fields.
作用机制
Target of Action
It is known that methanesulfonate esters, such as methyl methanesulfonate, are alkylating agents that act on dna .
Mode of Action
(1-Cyanocyclohexyl)methyl methanesulfonate likely acts as an alkylating agent, similar to other methanesulfonates. Alkylating agents work by transferring an alkyl group to DNA, preferentially methylating guanine and adenine bases . This methylation can lead to DNA damage, disrupting the normal function of the DNA molecule .
Biochemical Pathways
It is known that alkylating agents can cause dna damage, which can disrupt various cellular processes, including dna replication and transcription .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (21729) and its oil-like physical form , may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are likely related to its potential DNA alkylating activity. DNA alkylation can lead to DNA damage, potentially causing cell death or mutations . This makes alkylating agents useful in certain applications, such as cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of DNA repair mechanisms that can counteract the effects of DNA alkylation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclohexyl)methyl methanesulfonate typically involves the reaction of cyclohexanecarbonitrile with methanesulfonyl chloride in the presence of a base. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
(1-Cyanocyclohexyl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and an inert solvent.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst can be used for the reduction of the nitrile group.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine derivative.
科学研究应用
(1-Cyanocyclohexyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
Cyclohexyl methyl methanesulfonate: Similar structure but lacks the nitrile group.
(1-Cyanocyclohexyl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
Uniqueness
(1-Cyanocyclohexyl)methyl methanesulfonate is unique due to the presence of both a nitrile group and a methanesulfonate group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
属性
IUPAC Name |
(1-cyanocyclohexyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZAYIVGCVEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)
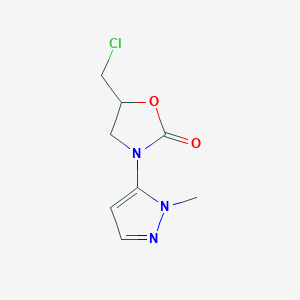
![N'-(2,4-DIFLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2888746.png)
![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine](/img/structure/B2888747.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2888750.png)
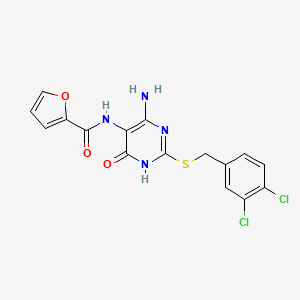
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)
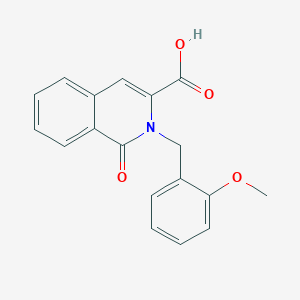
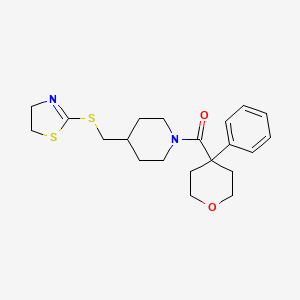
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
